1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone
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Overview
Description
It was originally discovered in soil samples from Easter Island (Rapa Nui) in the 1970s . Rapamycin is primarily known for its immunosuppressive properties, which make it valuable in preventing organ transplant rejection. Additionally, it has antifungal, anticancer, antiviral, and anti-aging potentials .
Preparation Methods
Rapamycin is synthesized through a complex biosynthetic pathway involving several actinomycete species, including Streptomyces rapamycinicus and Streptomyces iranensis . The core structure of rapamycin is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by polyketide synthase. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-polyketide synthase modification enzymes .
Industrial production of rapamycin involves fermentation processes using optimized strains of Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate rapamycin . Advanced methods such as emulsion and spray techniques have been explored to improve the delivery and efficacy of rapamycin-loaded microparticles .
Chemical Reactions Analysis
Rapamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include derivatives with modified functional groups that enhance its therapeutic properties .
Scientific Research Applications
Rapamycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study macrolide biosynthesis and modification.
Medicine: Widely used as an immunosuppressant to prevent organ transplant rejection, treat certain cancers, and manage autoimmune diseases.
Industry: Employed in the development of drug-eluting stents and other medical devices.
Mechanism of Action
Rapamycin exerts its effects by inhibiting the mTOR, a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival . Rapamycin forms a complex with FK-binding protein 12 (FKBP12), and this complex binds to mTOR, inhibiting its activity . This inhibition disrupts cell cycle progression and T-cell proliferation, leading to its immunosuppressive effects .
Comparison with Similar Compounds
Rapamycin is unique among immunosuppressants due to its specific action on the mTOR pathway. Similar compounds include:
Tacrolimus: Another macrolide immunosuppressant that inhibits calcineurin, a different target than mTOR.
Everolimus: A derivative of rapamycin with similar mTOR inhibitory effects but improved pharmacokinetic properties.
Temsirolimus: Another rapamycin analog used primarily in cancer treatment.
Rapamycin’s broad spectrum of applications and its specific mechanism of action make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-3-5(10)6-7-4-8-9(6)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIBEJSJURTLIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=NN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566404 |
Source
|
Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153334-14-6 |
Source
|
Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.